molecular formula C10H7IN2 B1310593 2-Iodo-1-methyl-1H-indole-3-carbonitrile CAS No. 490039-77-5

2-Iodo-1-methyl-1H-indole-3-carbonitrile

Cat. No. B1310593
M. Wt: 282.08 g/mol
InChI Key: WDYAQGZILWGHJF-UHFFFAOYSA-N
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Description

2-Iodo-1-methyl-1H-indole-3-carbonitrile is a compound that belongs to the class of indoles, which are heterocyclic structures known for their presence in many natural products and pharmaceuticals. The indole core is a common motif in many biologically active compounds, and the introduction of an iodine atom at the 3-position alongside a carbonitrile group at the 2-position can significantly alter the chemical reactivity and biological activity of the molecule.

Synthesis Analysis

The synthesis of highly functionalized indole derivatives, including those with substitutions at the 2-position, can be achieved through cross-coupling reactions. For instance, 1-benzyl-3-iodo-1H-indole-2-carbonitriles can be used as starting materials in Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-couplings to afford a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles . Additionally, the synthesis of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives, which are structurally related to 2-iodo-1-methyl-1H-indole-3-carbonitrile, has been reported using an AlCl3-mediated C-C bond-forming reaction without the need for N-protection of the indoles .

Molecular Structure Analysis

The molecular structure of indole derivatives can be established using techniques such as single crystal X-ray diffraction. This method was used to unambiguously determine the structure of a representative 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivative . The presence of the iodine atom and the carbonitrile group in the indole framework can influence the electronic distribution and steric hindrance, which are critical factors in the molecule's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including iodine-catalyzed domino Michael addition-intramolecular cyclization reactions . The reactivity of the iodine at the 3-position is crucial for such transformations. Furthermore, the carbonitrile group at the 2-position can serve as a reactive site for further functionalization or as a key pharmacophore in medicinal chemistry applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-iodo-1-methyl-1H-indole-3-carbonitrile would be influenced by the presence of the iodine and carbonitrile groups. These substituents can affect the compound's solubility, boiling and melting points, and stability. The iodine atom, being a heavy halogen, can also impact the compound's density and refractive index. The carbonitrile group, with its polar character, can contribute to the molecule's dipole moment and influence its interactions with solvents and biological molecules.

Scientific Research Applications

Synthesis and Functionalization

The compound has been employed as a precursor in the synthesis of highly functionalized 1H-Indole-2-carbonitriles through cross-coupling reactions, highlighting its versatility in producing polysubstituted indole derivatives. These reactions, including Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-couplings, enable the creation of di-, tri-, and tetra-substituted indole-2-carbonitriles, demonstrating the compound's significant role in organic synthesis and medicinal chemistry (Hrizi et al., 2021).

Domino Reactions

In a novel approach, the compound facilitated the synthesis of complex pyran derivatives via domino one-pot three-component reactions. This process underscores the compound's capacity to participate in multi-step reactions, yielding significant chemical structures with potential for further development in drug discovery (Sivakumar et al., 2013).

Nenitzescu Synthesis

The utility of 2-Iodo-1-methyl-1H-indole-3-carbonitrile extends to the Nenitzescu synthesis of key intermediates for selective androgen receptor modulators. This illustrates the compound's importance in synthesizing bioactive molecules, providing a pathway to novel therapeutic agents (Boros et al., 2011).

Biological Activity

Research into indole derivatives, including 2-Iodo-1-methyl-1H-indole-3-carbonitrile, has revealed potential antimicrobial activities and enzyme inhibition properties. This suggests the compound's broader implications in developing new treatments and understanding biological mechanisms (Attaby et al., 2007).

Drug Design

The compound also serves as a foundation for fragment-based drug design, particularly in the development of inhibitors for enzymes like DYRK1A, associated with Down syndrome and Alzheimer’s disease. Such research underscores the compound's critical role in the drug discovery process, enabling the development of more effective and less lipophilic inhibitors (Meine et al., 2018).

Safety And Hazards

While specific safety and hazard information for “2-Iodo-1-methyl-1H-indole-3-carbonitrile” was not found in the retrieved papers, it’s important to handle all chemical compounds with appropriate safety measures. For instance, 1-Methylindole-3-carboxaldehyde, a related compound, is classified as Acute Tox. 3 Oral - Eye Irrit. 2 .

Future Directions

Indole derivatives, including “2-Iodo-1-methyl-1H-indole-3-carbonitrile”, continue to attract significant interest due to their wide-ranging biological activities and potential therapeutic applications . Future research may focus on exploring novel synthetic methods, studying their biological activities, and developing new drug candidates based on these structures .

properties

IUPAC Name

2-iodo-1-methylindole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IN2/c1-13-9-5-3-2-4-7(9)8(6-12)10(13)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYAQGZILWGHJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454777
Record name 2-Iodo-1-methyl-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-1-methyl-1H-indole-3-carbonitrile

CAS RN

490039-77-5
Record name 2-Iodo-1-methyl-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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